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Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyridine

Cat. No.: B1423800 Get Quote

An In-Depth Technical Guide to 2,3-Dibromo-5-chloropyridine (CAS 137628-17-2)

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromo-5-

chloropyridine, a pivotal halogenated pyridine intermediate for advanced chemical synthesis.

While the user's query specified the chemical name "2,4-Dibromo-5-chloropyridine," the

provided CAS number, 137628-17-2, uniquely and consistently corresponds to 2,3-Dibromo-5-

chloropyridine in authoritative chemical databases and supplier catalogs.[1][2][3] This

document will therefore focus exclusively on the compound correctly identified by this CAS

number. We will delve into its physicochemical properties, spectroscopic profile, strategic

applications in palladium-catalyzed cross-coupling reactions, and its role as a versatile building

block in the fields of pharmaceutical and agrochemical development. Detailed experimental

protocols and safety guidelines are provided to equip researchers, scientists, and drug

development professionals with the practical knowledge required to effectively utilize this

valuable reagent.

Core Properties and Spectroscopic Profile
2,3-Dibromo-5-chloropyridine is a polyhalogenated pyridine derivative whose synthetic utility is

derived from the distinct reactivity of its three halogen substituents. This differential reactivity

allows for programmed, regioselective functionalization, making it a valuable scaffold in multi-

step organic synthesis.[1][4]

Physicochemical Characteristics
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The key physical and chemical properties of 2,3-Dibromo-5-chloropyridine are summarized

below for quick reference.

Property Value Source(s)

CAS Number 137628-17-2 [1][3]

Molecular Formula C₅H₂Br₂ClN [1][3]

Molecular Weight 271.34 g/mol [1][3]

Appearance
White to light yellow or light

orange powder/crystal
[1]

Melting Point 41 - 45 °C [1]

Solubility

Soluble in DMSO, DMF, and

chlorinated solvents; slightly

soluble in water.[4]

[4]

Storage Conditions
Store at 2 - 8 °C under an inert

atmosphere.[1][5]
[1][5]

Chemical Structure
The structure of 2,3-Dibromo-5-chloropyridine features two bromine atoms at positions 2 and 3,

and a chlorine atom at position 5.

Caption: Structure of 2,3-Dibromo-5-chloropyridine.

Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum for this specific compound is not readily

available, its features can be reliably predicted based on its structure and data from analogous

compounds.[6]

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the

aromatic region (typically δ 7.0-9.0 ppm). These signals would appear as doublets due to

mutual coupling (⁴JHH), corresponding to the protons at the C4 and C6 positions.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon

atoms of the pyridine ring, as they are all in unique chemical environments. The signals for

carbons bearing halogen atoms (C2, C3, C5) will be shifted downfield.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two bromine atoms and one chlorine atom, which is a powerful

diagnostic tool for confirming its identity. The molecular ion peak (M+) would be observed

around m/z 271, accompanied by other peaks reflecting the natural isotopic abundance of Br

(⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Strategic Applications in Cross-Coupling Chemistry
The primary utility of 2,3-Dibromo-5-chloropyridine lies in its role as a versatile substrate for

palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl

bonds (generally C-Br > C-Cl for oxidative addition to Pd(0)) allows for sequential, site-selective

modifications, providing a powerful strategy for building molecular complexity.

Key Cross-Coupling Reactions

2,3-Dibromo-5-chloropyridine
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Caption: Major synthetic transformations of the core molecule.
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Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-

C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals.[7]

[8] For 2,3-Dibromo-5-chloropyridine, the reaction can be tuned to selectively substitute the

bromine atoms over the less reactive chlorine atom.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high

selectivity and yield.[9] The C2-Br bond is often the most labile due to its position adjacent to

the nitrogen atom, followed by the C3-Br bond. The C5-Cl bond typically requires more forcing

conditions to react. This reactivity gradient enables a stepwise approach to synthesis.

Representative Protocol: Monoselective Suzuki-Miyaura Coupling

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dibromo-5-chloropyridine (1.0

mmol, 271 mg), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0

mmol).

Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and an

anhydrous solvent like 1,4-dioxane/water (4:1, 5 mL).

Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction

progress by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with

water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to isolate the

desired mono-arylated product.

Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira coupling enables the direct installation of alkyne moieties, which are

prevalent in natural products, functional materials, and drug candidates.[10][11] This reaction

typically proceeds under mild conditions and shows high functional group tolerance.
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Expert Insight: Copper-free Sonogashira conditions are often preferred in pharmaceutical

synthesis to avoid potential contamination of the final product with toxic copper salts.[11] The

regioselectivity follows a similar pattern to the Suzuki coupling, with the C-Br bonds reacting

preferentially.

Representative Protocol: Copper-Free Sonogashira Coupling

Inert Atmosphere: In a glovebox or under a stream of argon, combine 2,3-Dibromo-5-

chloropyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium precatalyst (e.g.,

Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃,

2.0 mmol) in a vial.

Solvent: Add anhydrous solvent, such as THF or DMF (3-5 mL).

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the

starting material is consumed (monitor by TLC/LC-MS).

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an

organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and

concentrate. Purify the residue via flash chromatography to yield the alkynylpyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical

step in the synthesis of countless pharmaceuticals containing aniline and related motifs.[12][13]

The reaction couples aryl halides with a wide variety of amines.

Expert Insight: The amination of electron-deficient heteroaryl halides can be challenging.

Success hinges on the selection of a suitable ligand, often a bulky, electron-rich phosphine

(e.g., XPhos, RuPhos), which promotes the rate-limiting reductive elimination step.[14][15] A

strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

Representative Protocol: Buchwald-Hartwig Amination
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Inert Atmosphere: Charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 mmol), the

palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5

mol%). Seal the vial and purge with argon.

Reagents: Add 2,3-Dibromo-5-chloropyridine (1.0 mmol), the amine (1.2 mmol), and

anhydrous toluene or dioxane (4 mL) via syringe.

Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for

completion by LC-MS.

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a

pad of Celite to remove palladium black.

Purification: Concentrate the filtrate and purify the crude product by silica gel

chromatography to obtain the desired amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals
2,3-Dibromo-5-chloropyridine is not an active ingredient itself but serves as a foundational

building block for creating more complex, biologically active molecules.[1]

Pharmaceutical Research: The halogenated pyridine core is a common feature in many

kinase inhibitors, antivirals, and central nervous system agents. This intermediate allows for

the systematic exploration of the chemical space around the pyridine scaffold, enabling the

synthesis of compound libraries for high-throughput screening.[1][4][16]

Agrochemical Development: It is a key intermediate in the synthesis of novel pesticides and

herbicides. The introduction of bromine and chlorine atoms can enhance the biological

activity and metabolic stability of the target agrochemical.[1]

Materials Science: The ability to introduce diverse functional groups via cross-coupling

makes this compound useful in creating advanced materials, such as organic light-emitting

diodes (OLEDs) and specialized polymers where the halogenated nature can impart

properties like thermal stability.[1][4]

Safety, Handling, and Storage
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Proper handling of 2,3-Dibromo-5-chloropyridine is essential due to its potential hazards. All

procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System

(GHS).

Hazard Class GHS Statement Source(s)

Acute Toxicity, Oral H301: Toxic if swallowed [3][17]

Skin Corrosion/Irritation H315: Causes skin irritation [3][18]

Eye Damage/Irritation
H319: Causes serious eye

irritation
[3][18]

Respiratory Irritation
H335: May cause respiratory

irritation
[3][18]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[19]

[20]

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or

vapors.[19] Ensure eyewash stations and safety showers are readily accessible.[20]

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid formation of dust. Wash

hands thoroughly after handling.[20]

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place,

preferably under an inert atmosphere.[1][5]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This should be treated as hazardous chemical waste.[17]
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Conclusion
2,3-Dibromo-5-chloropyridine (CAS 137628-17-2) is a highly valuable and versatile building

block for synthetic chemistry. Its utility is defined by the three halogen atoms that can be

selectively functionalized through modern cross-coupling methodologies. This allows for the

efficient and controlled synthesis of complex substituted pyridines, which are critical

components in the development of new pharmaceuticals, agrochemicals, and advanced

materials. A thorough understanding of its reactivity, combined with strict adherence to safety

protocols, enables researchers to fully leverage the synthetic potential of this important

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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